molecular formula C11H13NO B1329792 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol CAS No. 69088-96-6

4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol

Cat. No. B1329792
CAS RN: 69088-96-6
M. Wt: 175.23 g/mol
InChI Key: DQPSETABKZMTEZ-UHFFFAOYSA-N
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Description

The compound 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol is not directly mentioned in the provided papers. However, the papers discuss related compounds and methodologies that could be relevant to the synthesis and characterization of similar organic molecules. For instance, the synthesis of 3-amino-2,4-dicarbonitrile-5-methylbiphenyls involves a three-component reaction that could potentially be adapted for the synthesis of 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol .

Synthesis Analysis

The synthesis of related compounds

Scientific Research Applications

1. Sensing Applications

  • Application Summary: Boronic acids, which can be derived from aminophenyl-based compounds, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
  • Methods of Application: The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
  • Results or Outcomes: The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

2. Photophysical Properties of Europium Complexes

  • Application Summary: A series of europium complexes based on aminophenyl-based polyfluorinated β-diketonates, including 1-(4-aminophenyl)-4,4,5,5,5-pentafluoro-3-hydroxypent-2-en-1-one, have been synthesized and characterized . These complexes have interesting photophysical properties .
  • Methods of Application: The complexes were synthesized and their photophysical properties were characterized . A red-emitting Eu3±complex was encapsulated in a silica/polymer hybrid material excited by blue light .
  • Results or Outcomes: The triphenylamine-based polyfluorinated Eu3+–β-diketonate complexes dramatically red-shifted the excitation maximum to the visible region (λex, max = 400 nm) with an impressive quantum yield (40%) as compared to the simple Eu3+–aminophenyl-β-diketonate complexes (λex, max = 370 nm) . This suggests that the developed triphenylamine-based Eu3+–β-diketonate complex is an interesting red-emitting material excited by blue light and may find potential applications in the fields of biological and materials science .

3. Spectroscopic Characterization and Biological Activities

  • Application Summary: The molecular structure of 4-(3-aminophenyl)benzonitrile (AP-PhCN), a compound similar to the one you mentioned, was studied using Density Functional Theory . This compound has been analyzed for its vibrational modes, charge delocalization, and dielectric properties .
  • Methods of Application: The study involved spectroscopic characterization, molecular structure analysis, NBO analysis, and dielectric studies . The calculated wavenumbers were supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .
  • Results or Outcomes: The study provided insights into the molecular structure, charge delocalization, and dielectric properties of 4-(3-aminophenyl)benzonitrile . The results indicate the heterointeraction arises owing to the hydrogen bonding made between the C≡N of AP-PhCN and –OH group .

4. Synthesis of Soluble Polyimides

  • Application Summary: New soluble polyimides were synthesized from different 4,4′-diaminodiphenylmethane monomers with different alkyl substituents . These monomers are similar to the compound you mentioned.
  • Methods of Application: The polyimides were synthesized in one-step with the poly(amic acid)s .
  • Results or Outcomes: The study resulted in the synthesis of new soluble polyimides .

5. Molecular Docking Studies

  • Application Summary: The molecular structure of 4-(3-aminophenyl)benzonitrile (AP-PhCN), a compound similar to the one you mentioned, was studied with Density Functional Theory . Molecular docking studies were performed to explore the interaction between the AP-PhCN and Influenza endonuclease inhibitor .
  • Methods of Application: The study involved molecular docking studies to explore the interaction between the AP-PhCN and Influenza endonuclease inhibitor .
  • Results or Outcomes: The results indicate the heterointeraction arises owing to the hydrogen bonding made between the C≡N of AP-PhCN and –OH group .

6. Synthesis of Electrophoresis of Glycated Molecules

  • Application Summary: Boronic acids, which can be derived from aminophenyl-based compounds, were used for electrophoresis of glycated molecules .
  • Methods of Application: The study involved the use of boronic acids for electrophoresis of glycated molecules .
  • Results or Outcomes: The results demonstrated the crucial role of boronic acids in carbohydrate chemistry and glycobiology, especially the areas of analysis, separation, protection, and activation .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. If it shows promising biological activity, it could be further developed and studied as a potential pharmaceutical .

properties

IUPAC Name

4-(3-aminophenyl)-2-methylbut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2,13)7-6-9-4-3-5-10(12)8-9/h3-5,8,13H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPSETABKZMTEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC(=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6071954
Record name 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6071954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol

CAS RN

69088-96-6
Record name 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69088-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069088966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6071954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A 250 ml round bottomed flask fitted with refrigerator, under nitrogen stream, is loaded with 3-bromoaniline (16 ml), dimethylformamide (80 ml), 2-methyl-3-butyn-2-ol (21.3 ml), 1,1,3,3-tetramethyl guanidine (20.3 ml), CuCl (0.044 g), PdCl2 (0.156 g) and triphenyl phosphine (0.925 g), in this order. The mixture is heated to 70°-75° C., keeping this temperature until completion of the reaction. H2O (250 ml) and CH2Cl2 (100 ml) are added at a temperature of 35°-30° C. The organic phase is dried, then evaporated to dryness. The residue is purified by chromatography to obtain 18.5 g of 4-(3-aminophenyl)-2-methyl-3-butyn-2-ol. Yield: 71% with HPLC purity ≥99%.
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16 mL
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Synthesis routes and methods IV

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20 grams of 2-methyl-4-(3-nitrophenyl)-3-butyn-2-ol in 250 grams of isopropanol was hydrogenated in the presence of a cobalt polysulfide paste prepared as above for 1.25 hours at 110° C. and 1000 psig (6.9 MPa) of hydrogen pressure. After filtration, and evaporation of the solvent, the residue was crystallized from toluene to give 13.1 grams (77% yield, recovered) of 2-methyl-4-(3-aminophenyl)-3-butyn-2-ol, melting point 117° to 120° C.
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20 g
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Synthesis routes and methods V

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In an autoclave there are introduced—under nitrogen atmosphere—20.0 g of 2-methyl-4-(3-nitrophenyl)but-3-yn-2-ol and 300 mL of Isopropanol and 1.0 g of cobalt polysulfide paste (see U.S. Pat. No. 4,219,679A1). The mixture was hydrogenated for 1 hr and 15 minutes at 110° C. and 1000 psig of hydrogen pressure. After removing the catalyst by filtering, the solution was concentrated to dryness and the residue was crystallised from Toluene providing 13.1 g of the product of formula (IV) for a molar yield of 77%.
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20 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Matsuo, S Okada, H Nakanishi, H Matsuda… - Polymer …, 2002 - nature.com
Two series of monomers possessing two diphenylbutadiyne moieties connected by a methylene chain via amido groups, ie, alkanedi {3-[4-(3-nitrophenyl) butadynyl] anilide}(Nn) and …
Number of citations: 19 www.nature.com
LA Sorbera, J Castaner, JS Silvestre… - Drugs of the Future, 2002 - access.portico.org
The epidermal growth factor receptor (EGFR) is a type 1 receptor tyrosine kinase that is involved in the modulation of cellular differentiation and is overexpressed in many types of …
Number of citations: 24 access.portico.org

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